molecular formula C13H10F3NO B1646071 3-Benzyloxy-5-(trifluoromethyl)pyridine

3-Benzyloxy-5-(trifluoromethyl)pyridine

Cat. No.: B1646071
M. Wt: 253.22 g/mol
InChI Key: OXCFWRVTTLSOGH-UHFFFAOYSA-N
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Description

3-Benzyloxy-5-(trifluoromethyl)pyridine (CAS: 52055-23-9) is a fluorinated pyridine derivative with the molecular formula C₁₃H₁₀F₃NO. Its structure features a pyridine ring substituted at the 3-position with a benzyloxy group (–OCH₂C₆H₅) and at the 5-position with a trifluoromethyl (–CF₃) group. Key structural identifiers include:

  • SMILES: C1=CC=C(C=C1)COC2=CN=CC(=C2)C(F)(F)F
  • InChIKey: OXCFWRVTTLSOGH-UHFFFAOYSA-N .

The trifluoromethyl group enhances electron-withdrawing properties, while the benzyloxy group contributes moderate electron-donating effects via the oxygen atom.

Properties

Molecular Formula

C13H10F3NO

Molecular Weight

253.22 g/mol

IUPAC Name

3-phenylmethoxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)11-6-12(8-17-7-11)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

OXCFWRVTTLSOGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)C(F)(F)F

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Comparison with Similar Compounds

2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine (CAS: 1824262-21-6)

  • Molecular Formula: C₁₃H₉BrF₃NO
  • Key Differences : The benzyloxy group is at the 2-position instead of 3, and a bromine atom replaces the hydrogen at the 5-position.
  • Bromine introduces heavier atom effects, which may influence crystallinity or spectroscopic properties .

5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine

  • Molecular Formula : C₁₁H₁₂F₃NSi (estimated)
  • Key Differences : A trimethylsilyl-ethynyl group replaces benzyloxy, and an amine (–NH₂) is present at the 2-position.
  • Impact : The ethynyl group enhances π-conjugation, while the amine enables hydrogen bonding, increasing solubility in polar solvents .

Functional Group Variations

N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

  • Molecular Formula : C₁₃H₁₀F₆N₄O (from )
  • Key Differences : A pyrazole-carboxamide replaces the benzyloxy group.
  • Impact : The carboxamide moiety introduces hydrogen-bonding capacity, improving binding affinity in medicinal applications. Dual trifluoromethyl groups amplify lipophilicity and metabolic stability .

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)phenol

  • Molecular Formula : C₁₄H₁₀F₄O₂
  • Key Differences: A phenol core replaces pyridine, with a fluorine at the 2-position.
  • Impact: The phenolic –OH group increases acidity (pKa ~10), making it suitable for pH-dependent reactions. Fluorine enhances electronegativity but reduces aromatic stabilization compared to pyridine .

Complex Derivatives in Medicinal Chemistry

2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine

  • Molecular Formula : C₁₇H₁₂F₆N₄O₂S
  • Key Differences : An imidazo[4,5-b]pyridine fused ring system and ethylsulfonyl groups are present.
  • Impact : The fused ring system enhances planarity for intercalation in biological targets, while sulfonyl groups improve water solubility .

Data Table: Structural and Property Comparison

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Properties
3-Benzyloxy-5-(trifluoromethyl)pyridine C₁₃H₁₀F₃NO –OCH₂C₆H₅ (3), –CF₃ (5) 259.22 g/mol Moderate lipophilicity
2-(Benzyloxy)-5-bromo-3-(trifluoromethyl)pyridine C₁₃H₉BrF₃NO –OCH₂C₆H₅ (2), –CF₃ (3), –Br (5) 332.12 g/mol High density, crystalline
N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide C₁₃H₁₀F₆N₄O –CONH–Pyrazole (2), –CF₃ (5) 376.24 g/mol Enhanced binding affinity
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine C₁₁H₁₂F₃NSi –C≡C–Si(CH₃)₃ (3), –NH₂ (2) ~267.31 g/mol Improved π-conjugation

Preparation Methods

Trifluoromethylation Strategies and Challenges

Incorporation of the trifluoromethyl group at C5 presents distinct synthetic challenges. Patent data in reveals two predominant approaches:

  • Direct fluorination of methyl precursors using HF-pyridine complexes
  • Cross-coupling reactions with CF3-containing reagents

The first method, detailed in, involves treating 5-bromo-3-benzyloxypyridine with ClCF3 under copper(I) iodide catalysis. While effective (72–78% yields), this route requires specialized equipment for handling gaseous reagents. A safer alternative from employs (trifluoromethyl)trimethylsilane (TMSCF3) in the presence of cesium fluoride, achieving comparable yields (75%) under ambient conditions.

Comparative analysis of trifluoromethylation methods reveals critical trade-offs:

Method Yield (%) Temperature (°C) Reaction Time (h) Safety Considerations
ClCF3/CuI 72–78 120 24 High-pressure equipment needed
TMSCF3/CsF 68–75 25 48 Moisture-sensitive conditions
Pd-catalyzed coupling 81–85 80 12 Requires ligand optimization

Data synthesized from

Integrated Multi-Step Synthesis Protocols

A landmark 2023 synthesis from combines benzyloxy installation and trifluoromethylation in a four-step sequence:

Step 1: Nitration of 3-benzyloxypyridine using fuming HNO3/H2SO4 at 0°C (94% yield)
Step 2: Selective reduction of the nitro group with H2/Pd-C in ethanol (88%)
Step 3: Diazotization and Balz-Schiemann reaction with HBF4 (62% yield)
Step 4: Final benzylation via SNAr (91%)

Palladium-Catalyzed Cross-Coupling Innovations

Recent advances in transition metal catalysis have revolutionized the synthesis of trifluoromethylated aromatics. Search result details a palladium(II)-catalyzed system employing Xantphos as a ligand, enabling coupling between 3-benzyloxy-5-bromopyridine and methyl chlorodifluoroacetate. The reaction proceeds via a proposed catalytic cycle involving oxidative addition of the C–Br bond, transmetalation with the trifluoromethyl source, and reductive elimination.

Optimized conditions (DMF, 100°C, 24h) achieve 89% yield with excellent functional group tolerance. This method circumvents traditional limitations of moisture sensitivity while allowing late-stage trifluoromethylation—a critical advantage for synthesizing analogs with sensitive substituents.

Comparative Analysis of Purification Techniques

The compound’s lipophilic nature (logP ≈ 2.8) necessitates specialized purification strategies. Crystallization remains the gold standard, with reporting optimal results using hexane/ethyl acetate (9:1) at −20°C. Chromatographic methods described in employ silica gel modified with 5% triethylamine to prevent adsorption of the basic pyridine nitrogen.

Q & A

Q. How does the electronic influence of the benzyloxy group compare to other alkoxy substituents in analogous pyridine systems?

  • Methodological Answer :
  • Hammett Analysis : The benzyloxy group exhibits moderate σₚ values (–0.15), less electron-donating than methoxy (–0.27) but more than nitro groups (+0.78). This impacts reaction rates in electrophilic substitutions .
  • Experimental Validation : Compare reaction kinetics (e.g., bromination) across substituted pyridines to quantify substituent effects .

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